neuroprotective compound from Gastrodia elata; structure in first source
N6-(4-Hydroxybenzyl)adenosine
CAS No.: 110505-75-4
Cat. No.: VC0001760
Molecular Formula: C17H19N5O5
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110505-75-4 |
|---|---|
| Molecular Formula | C17H19N5O5 |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
| Standard InChI | InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 |
| Standard InChI Key | UGVIXKXYLBAZND-LSCFUAHRSA-N |
| Isomeric SMILES | C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O |
| Canonical SMILES | C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O |
Introduction
Chemical Structure and Natural Sources
Structural Characteristics
NHBA (C<sub>17</sub>H<sub>19</sub>N<sub>5</sub>O<sub>5</sub>, molecular weight 373.4 g/mol) belongs to the purine nucleoside class, featuring an adenosine backbone modified at the N6 position with a 4-hydroxybenzyl group (Table 1) . This substitution enhances its binding affinity to A<sub>2A</sub>R while conferring ENT1 inhibitory properties . X-ray crystallography reveals that the 4-hydroxybenzyl moiety occupies solvent-exposed regions of target proteins, enabling selective interactions distinct from endogenous adenosine .
Table 1: Physicochemical Properties of NHBA
| Property | Value |
|---|---|
| Molecular Formula | C<sub>17</sub>H<sub>19</sub>N<sub>5</sub>O<sub>5</sub> |
| Molecular Weight | 373.4 g/mol |
| CAS Registry | 110505-75-4 |
| Solubility (DMSO) | ≥100 mg/mL |
| Topological Polar SA | 146 Ų |
| H-Bond Donors/Acceptors | 5/10 |
Natural Occurrence and Synthesis
NHBA is primarily extracted from Gastrodia elata (Orchidaceae), a plant used in traditional Chinese medicine for over 1,500 years . The compound accumulates in rhizomes at concentrations up to 0.12% dry weight, with biosynthesis involving adenosine methylation and subsequent hydroxylation . Synthetic routes utilize N6-alkylation of adenosine derivatives with 4-hydroxybenzyl bromide under alkaline conditions, achieving yields of 68–72% .
Pharmacological Mechanisms
Dual Targeting of A<sub>2A</sub>R and ENT1
NHBA binds A<sub>2A</sub>R with a K<sub>i</sub> of 1.7 μM and inhibits ENT1-mediated adenosine uptake (IC<sub>50</sub> = 50 nM) . This dual action elevates extracellular adenosine levels while selectively activating A<sub>2A</sub>R, which couples to G<sub>s</sub> proteins to stimulate cAMP production (Figure 1) . In striatal neurons, NHBA-induced cAMP signaling enhances GABA release via protein kinase A (PKA)-dependent pathways, reducing glutamatergic excitability .
Figure 1: Mechanism of NHBA in Modulating Adenosine Signaling
A<sub>2A</sub>R activation → ↑ cAMP → PKA → GABA release
ENT1 inhibition → ↑ extracellular adenosine → Autocrine/paracrine signaling
Neuroprotective Effects
In murine models of Huntington’s disease, NHBA (0.1 mg/kg i.p.) reduces neuronal apoptosis by 42% through A<sub>2A</sub>R-mediated BDNF upregulation . The compound also attenuates ischemic brain injury by suppressing TNF-α production (IC<sub>50</sub> = 6.2 μM) and MMP-9 activity .
Therapeutic Applications
Alcohol Use Disorder (AUD)
NHBA significantly reduces ethanol consumption in preclinical models:
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Two-bottle choice test: 0.1 mg/kg NHBA decreases ethanol intake by 58% in high-drinking mice (p < 0.01) .
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Operant conditioning: NHBA devalues ethanol reward, reducing lever presses by 67% compared to controls .
These effects persist for 72 hours post-administration and correlate with normalized dopamine D2 receptor expression in the nucleus accumbens .
Sleep Regulation
Intracerebroventricular NHBA (10 μg/μL) increases non-REM sleep duration by 31% in rats by activating GABAergic neurons in the ventrolateral preoptic area (VLPO) . Oral administration (5 mg/kg) suppresses stress-induced insomnia, reducing sleep latency from 42 ± 3 min to 18 ± 2 min (p < 0.001) .
Platelet Aggregation Inhibition
NHBA inhibits collagen-induced platelet aggregation with IC<sub>50</sub> values of 6.77–141 μM, potentially through P2Y<sub>12</sub> receptor antagonism . This activity suggests utility in thrombotic disorders without increasing bleeding risk .
Pharmacokinetic Profile
Absorption and Distribution
After intraperitoneal injection (0.1 mg/kg), NHBA achieves peak plasma concentration (C<sub>max</sub>) of 12.3 ± 1.8 ng/mL within 15 minutes, with 48% oral bioavailability . The compound crosses the blood-brain barrier, showing a brain-to-plasma ratio of 0.16:1 . Protein binding is moderate (78–82%), primarily to albumin .
Metabolism and Excretion
Hepatic metabolism via CYP3A4 produces two major metabolites:
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N6-(4-Hydroxybenzyl)-inosine (t<sub>1/2</sub> = 2.3 h)
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4-Hydroxybenzyl alcohol glucuronide (t<sub>1/2</sub> = 4.1 h)
Renal excretion accounts for 65% of the administered dose within 24 hours .
Comparative Analysis with Related Compounds
Table 2: NHBA vs. Other Adenosine Modulators
| Compound | A<sub>2A</sub>R K<sub>i</sub> (μM) | ENT1 IC<sub>50</sub> (nM) | BBB Penetration |
|---|---|---|---|
| NHBA | 1.7 | 50 | Yes (16%) |
| CGS-21680 | 0.027 | >10,000 | No |
| Dipyridamole | >100 | 8 | Limited |
| J4 (derivative) | 2.1 | 45 | Yes (22%) |
NHBA’s balanced A<sub>2A</sub>R/ENT1 activity contrasts with selective agents like CGS-21680 (pure agonist) or dipyridamole (pure ENT inhibitor) . The derivative J4 shows improved brain penetration but reduced receptor affinity .
Future Directions
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Clinical Translation: Phase I trials are needed to establish human pharmacokinetics and dose-response relationships.
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Formulation Optimization: Liposomal encapsulation could enhance oral bioavailability beyond the current 48% .
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Combination Therapies: Pairing NHBA with naltrexone may synergistically reduce alcohol craving through dual opioid-adenosine modulation .
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Neurodegenerative Diseases: Ongoing studies explore NHBA’s efficacy in Parkinson’s disease models, leveraging its A<sub>2A</sub>R-mediated neuroprotection .
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